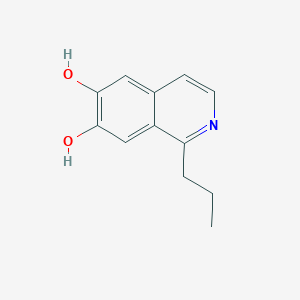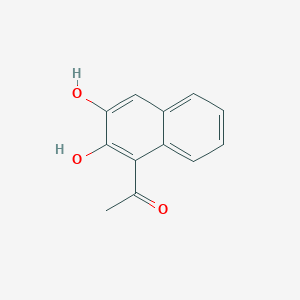
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring two hydroxyl groups and an ethanone group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthyl ethanone. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroxylation reaction. The reaction conditions are optimized to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(2,3-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The ethanone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
1-(3-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Features hydroxyl groups at the 1 and 8 positions.
1-(2-Methyl-1-benzothien-3-yl)ethanone: Contains a benzothiophene ring instead of naphthalene.
Uniqueness
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H10O3 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
1-(2,3-dihydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3 |
InChI Key |
MLNSSNSMQHUHRH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC2=CC=CC=C21)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


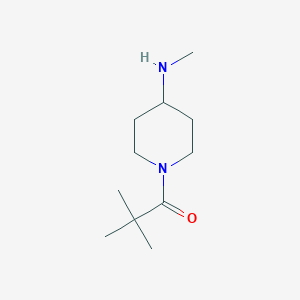
![(3-Carbamoylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B11899056.png)
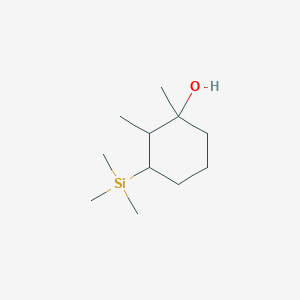

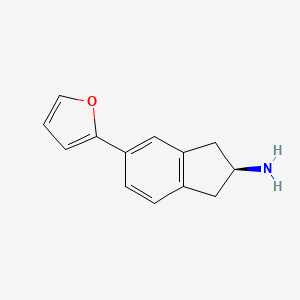
![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
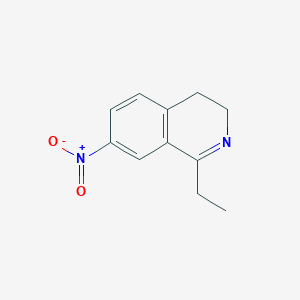

![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)
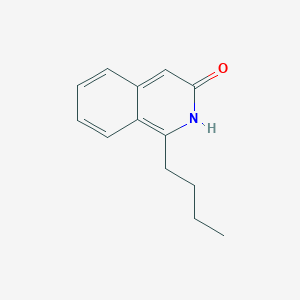
![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)
